molecular formula C12H13NO3 B12580514 5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline CAS No. 262266-68-2

5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline

Cat. No.: B12580514
CAS No.: 262266-68-2
M. Wt: 219.24 g/mol
InChI Key: NTQBXVPEDYGKKS-UHFFFAOYSA-N
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Description

5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone ring fused with a proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline typically involves the condensation of 3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene with proline under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the addition of a base like piperidine to facilitate the condensation reaction. The reaction mixture is heated to around 418.15 K for approximately 14 hours, followed by the addition of an acid anhydride to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically purified using column chromatography and recrystallization techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclohexadienone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene: A structurally similar compound with tert-butyl groups instead of the proline moiety.

    Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate: Another related compound with a benzoate group.

Uniqueness

5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline is unique due to the presence of the proline moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research domains .

Properties

CAS No.

262266-68-2

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-(2-hydroxy-5-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-7-2-5-11(14)8(6-7)9-3-4-10(13-9)12(15)16/h2,5-6,10,14H,3-4H2,1H3,(H,15,16)

InChI Key

NTQBXVPEDYGKKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC(CC2)C(=O)O

Origin of Product

United States

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